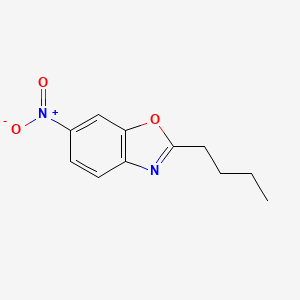

![molecular formula C10H10BrNO3 B1273893 4-[(4-溴苯基)氨基]-4-氧代丁酸 CAS No. 25589-41-7](/img/structure/B1273893.png)

4-[(4-溴苯基)氨基]-4-氧代丁酸

描述

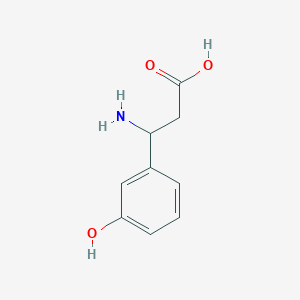

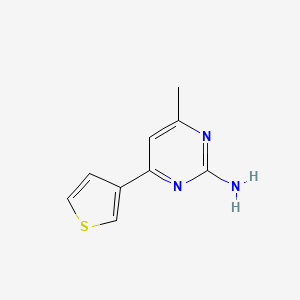

The compound 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is a derivative of 2,4-dioxobutanoic acid with a bromophenyl group attached to the nitrogen atom. It is part of a class of compounds that have been synthesized for various applications, including the inhibition of glycolic acid oxidase, as a surfactant, and for the synthesis of novel heterocyclic compounds with potential antibacterial activities .

Synthesis Analysis

The synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives has been achieved through different methods. One approach involves a copper-catalyzed cross-coupling reaction, which has been used to create a surfactant with a benzene spacer . Another method described the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a starting material to prepare a series of heterocyclic compounds, indicating the versatility of this compound in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . These studies have provided detailed information on the vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and the geometrical parameters of these compounds, which are crucial for understanding their chemical behavior and potential applications .

Chemical Reactions Analysis

The reactivity of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives has been explored in the synthesis of novel heterocyclic compounds. These derivatives have been used as key starting materials for the preparation of aroylacrylic acids, pyridazinones, and furanones derivatives, showcasing their utility in the construction of complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid derivatives have been characterized by various methods. For instance, the surfactant properties of one derivative were investigated using dynamic light scattering and atomic force microscopy, revealing its ability to form premicellar aggregations . Additionally, the thermal and magnetic properties of complexes formed with this class of compounds have been studied, providing insights into their stability and potential applications in materials science .

科学研究应用

1. Antimicrobial and Antiproliferative Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar to the compound you mentioned, have been studied for their antimicrobial and anticancer activities .

- Methods of Application: The compounds were synthesized and their structures confirmed by spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

2. Non-Ionic Surfactants

- Summary of Application: A surfactant containing a benzene ring, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper catalyst cross-coupling reaction .

- Methods of Application: The synthesis of this surfactant was achieved through a novel method involving a copper catalyst cross-coupling reaction .

- Results: The surfactant was successfully synthesized, but the paper does not provide specific results or outcomes .

3. Antimicrobial and Anticancer Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and anticancer activities .

- Methods of Application: The compounds were synthesized and their structures confirmed by spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

4. Synthesis of Novel Compounds

- Summary of Application: Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, were synthesized .

- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

5. Extraction of Non-ionic Surfactants

- Summary of Application: 4-Bromophenylacetic acid was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .

- Methods of Application: The compound was used in the extraction process, but the paper does not provide specific methods or procedures .

- Results: The paper does not provide specific results or outcomes .

6. Green and Mechanochemical One-Pot Multicomponent Synthesis

- Summary of Application: A compound structurally similar to the one you mentioned, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized from 4-Bromobenzaldehyde, Malononitrile, and Dimedone .

- Methods of Application: The synthesis was achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

- Results: The reaction was simply achieved with excellent yields and high purity .

安全和危害

属性

IUPAC Name |

4-(4-bromoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQBQVIGARYLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385217 | |

| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid | |

CAS RN |

25589-41-7 | |

| Record name | 4-(4-Bromoanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOSUCCINANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)